![molecular formula C5H4BBrClNO2 B6343582 6-Bromo--2-chloropyridine-3-boronic acid CAS No. 2121511-46-2](/img/structure/B6343582.png)
6-Bromo--2-chloropyridine-3-boronic acid
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Overview
Description
6-Bromo–2-chloropyridine-3-boronic acid is a chemical compound with the molecular formula C5H4BBrClNO2 . It is a powder in form and its color ranges from white to cream to pale yellow . It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 6-Bromo–2-chloropyridine-3-boronic acid can be represented by the SMILES notation OB(O)C1=CC=C(Cl)N=C1 . The molecular weight of the compound is approximately 157.36 g/mol .Physical And Chemical Properties Analysis
6-Bromo–2-chloropyridine-3-boronic acid is a powder that ranges in color from white to cream to pale yellow . It has a molecular weight of approximately 157.36 g/mol . The melting point of the compound is between 154°C to 157°C .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
6-Bromo-2-chloropyridine-3-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is pivotal in organic chemistry for forming carbon-carbon bonds, which are fundamental in constructing complex organic structures . The compound acts as a boron reagent that undergoes transmetalation with palladium(II) complexes, facilitating the coupling of various organic fragments under mild conditions. This process is highly functional group tolerant and is utilized for synthesizing pharmaceuticals, polymers, and advanced materials.
Preparation of Arylmethylpyrrolidinylmethanols
This compound is used as a reactant for the preparation of arylmethylpyrrolidinylmethanols . These compounds have significance in the development of new therapeutic agents due to their biological activity. The boronic acid group enables the coupling with halides or amination with amines, providing a versatile pathway for the synthesis of these bioactive molecules.
Development of Vasopressin Receptor Antagonists
6-Bromo-2-chloropyridine-3-boronic acid: serves as a precursor in the development of arginine vasopressin receptor antagonists . These antagonists have potential therapeutic applications in treating conditions like hyponatremia and heart failure. The specificity of the boronic acid in coupling reactions is crucial for achieving the desired selectivity in the synthesis of these antagonists.
Regioselective Synthesis of Halo-Oligopyridines
The regioselective synthesis of halo-oligopyridines is another application where 6-Bromo-2-chloropyridine-3-boronic acid is utilized . Oligopyridines have various applications in materials science, including the development of organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. The boronic acid group’s reactivity allows for precise control over the placement of halogen atoms in the oligopyridine framework.
Synthesis of Et Canthinone-3-carboxylates
This compound is also used in the synthesis of Et canthinone-3-carboxylates . These molecules are of interest due to their potential anticancer properties. The boronic acid facilitates a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed amidation reaction, enabling the formation of these complex structures.
Safety and Hazards
6-Bromo–2-chloropyridine-3-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves, clothing, and eye/face protection should be worn .
Relevant Papers The relevant papers for 6-Bromo–2-chloropyridine-3-boronic acid include studies on the catalytic protodeboronation of pinacol boronic esters . These studies provide valuable insights into the synthesis and potential applications of boronic esters like 6-Bromo–2-chloropyridine-3-boronic acid.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-chloropyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is crucial in this process, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various complex organic compounds .
Action Environment
The action of 6-Bromo-2-chloropyridine-3-boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable and generally environmentally benign .
properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJKYPERFUOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo--2-chloropyridine-3-boronic acid |
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